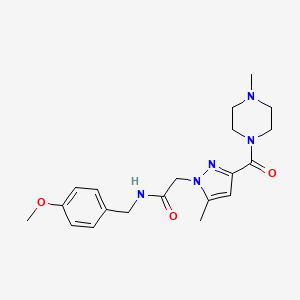

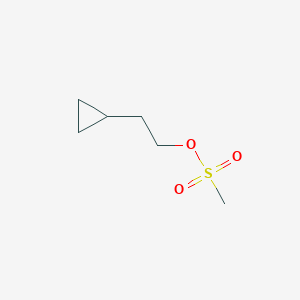

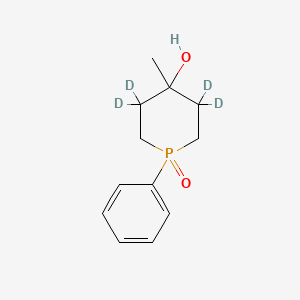

![molecular formula C19H36ClNO2 B2957691 1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217629-95-2](/img/structure/B2957691.png)

1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride” is a complex organic molecule. It is a derivative of azabicycloheptane, a class of compounds known for their diverse range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple cyclic structures and functional groups. The bicyclo[2.2.1]heptane core is a seven-membered ring structure with two bridgehead carbons . The azepan-1-yl group is a seven-membered nitrogen-containing ring, and the propan-2-ol group is a three-carbon chain with a hydroxyl group .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, reactions of similar compounds with ethyl acetate lithium derivative, potassium acetylide, and ozone have been studied . The outcomes of these reactions would depend on the specific structure of the compound and the reaction conditions .科学的研究の応用

Chemical Synthesis and Molecular Structure A foundational aspect of this compound involves its chemical synthesis and molecular structure analysis. For example, studies have detailed the Beckmann rearrangement of certain isomers, providing insights into chemical transformations under acid catalysis conditions (S. S. Koval’skaya, N. Kozlov, & S. V. Shavyrin, 2004). Further research has identified optimal frameworks for certain radical/hydroxylamine compounds in catalyzed aerobic alcohol oxidation, suggesting applications in synthetic chemistry (Masaki Toda et al., 2023).

Antioxidant Activity The antioxidant properties of related compounds have been explored, indicating potential for therapeutic or protective applications. A study synthesized derivatives with antioxidant activities, emphasizing the role of functional groups in enhancing these properties (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

Pharmaceutical Preformulation and Risk Assessment The physicochemical characterization and risk assessment of metastable phases of related API (Active Pharmaceutical Ingredient) forms have been studied for intravenous formulation development. This includes evaluating the solubility and dissolution profiles necessary for preclinical and clinical studies, highlighting the compound's relevance in pharmaceutical development (Christopher J. Mortko et al., 2010).

Synthetic Pathways and Efficiency Efficient synthesis pathways for related bicyclic and tricyclic compounds have been documented, demonstrating the versatility and potential of these chemical structures in creating novel materials with specific properties. For instance, the development of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride showcases innovative approaches to synthesizing complex molecules (T. J. Connolly et al., 2010).

Novel Antifungal Compounds Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives has revealed significant antifungal activity against various Candida spp. strains, offering insights into the development of new antifungal agents with low toxicity and high efficacy (Armando Zambrano-Huerta et al., 2019).

特性

IUPAC Name |

1-(azepan-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO2.ClH/c1-18(2)15-8-9-19(18,3)17(12-15)22-14-16(21)13-20-10-6-4-5-7-11-20;/h15-17,21H,4-14H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJCHOQXQLCUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OCC(CN3CCCCCC3)O)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

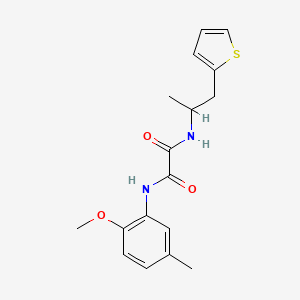

![1-(2,6-Difluorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2957612.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2957625.png)

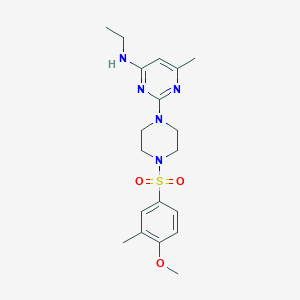

![1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957631.png)